

Analytical methods for 4-Fluoro-2-methyl-6-nitroaniline quantification

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Compound of Interest

Compound Name: 4-Fluoro-2-methyl-6-nitroaniline

Cat. No.: B123974

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An Application Note and Protocol for the Analytical Quantification of **4-Fluoro-2-methyl-6-nitroaniline**

Abstract

This document provides detailed analytical methods for the accurate quantification of **4-Fluoro-2-methyl-6-nitroaniline** (CAS No. 147285-87-8), a key intermediate in various synthetic processes, including pharmaceutical development.^[1] We present two robust, validated methodologies: a primary method using Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (UV) detection (RP-HPLC-UV) and a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are designed for researchers, quality control analysts, and drug development professionals requiring precise and reliable quantification of this compound. The guide includes comprehensive, step-by-step protocols, method validation parameters based on International Council for Harmonisation (ICH) guidelines, and the scientific rationale behind the chosen experimental conditions.^{[2][3][4]}

Introduction and Significance

4-Fluoro-2-methyl-6-nitroaniline is an aromatic amine derivative whose precise quantification is critical for ensuring reaction efficiency, product purity, and consistency in manufacturing processes. As an intermediate, its purity can directly impact the quality and safety of the final active pharmaceutical ingredient (API).^[5] Therefore, robust and validated analytical methods are essential for its control.

Analyte Properties:

- Chemical Name: **4-Fluoro-2-methyl-6-nitroaniline**^[1]
- Synonyms: 2-Amino-5-fluoro-3-nitrotoluene, 4-Fluoro-6-nitro-o-toluidine^[1]
- CAS Number: 147285-87-8^[1]
- Molecular Formula: C₇H₇FN₂O₂^[6]
- Molecular Weight: 170.14 g/mol ^{[1][6]}
- Appearance: Dark orange crystalline solid^[1]

This guide details two orthogonal analytical techniques to provide a comprehensive approach to quantification, ensuring both accuracy for routine analysis (HPLC) and high specificity for impurity identification (GC-MS).

Primary Method: Reversed-Phase HPLC with UV Detection

The RP-HPLC-UV method is the workhorse for quantifying **4-Fluoro-2-methyl-6-nitroaniline** due to its robustness, precision, and suitability for routine quality control. The method separates the analyte from potential impurities based on its polarity. The presence of a nitro group and the aromatic ring creates a strong chromophore, making it highly responsive to UV detection.^[7]

Principle of Separation

In reversed-phase chromatography, the stationary phase (typically C18-silica) is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. **4-Fluoro-2-methyl-6-nitroaniline**, being a moderately polar compound, partitions between the stationary and mobile phases. By carefully controlling the composition of the mobile phase (e.g., the ratio of acetonitrile to water), its retention time can be optimized for effective separation from starting materials, by-products, and degradants.^[8]

Experimental Protocol: HPLC-UV

A. Reagents and Materials

- **4-Fluoro-2-methyl-6-nitroaniline** reference standard (>97% purity)[[1](#)]
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Deionized water (18.2 MΩ·cm)
- Phosphoric acid (reagent grade)
- 0.45 µm syringe filters (PTFE or nylon)

B. Instrumentation and Chromatographic Conditions

- HPLC System: A system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
- Analytical Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: Isocratic mixture of Acetonitrile and Water (50:50, v/v). A small amount of acid (e.g., 0.1% phosphoric acid) may be added to improve peak shape.[[8](#)]
- Flow Rate: 1.0 mL/min[[8](#)]
- Column Temperature: 30 °C[[8](#)]
- Injection Volume: 10 µL[[8](#)]
- Detection Wavelength: Determined by scanning the UV spectrum of the reference standard in the mobile phase. Nitroanilines typically have a strong absorbance around 350-390 nm.[[8](#)] [[9](#)] For this protocol, we will use 380 nm.
- Run Time: Approximately 10 minutes, or until all relevant peaks have eluted.

C. Standard and Sample Preparation

- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the **4-Fluoro-2-methyl-6-nitroaniline** reference standard and transfer it to a 25 mL volumetric

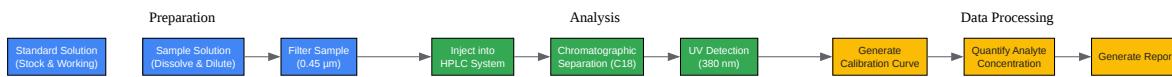
flask. Dissolve and dilute to volume with methanol.[8][10]

- Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to create concentrations covering the expected linear range (e.g., 1, 5, 10, 25, 50, 100 $\mu\text{g/mL}$).[8] These will be used to construct the calibration curve.
- Sample Preparation: Accurately weigh the test sample containing **4-Fluoro-2-methyl-6-nitroaniline** and dissolve it in methanol to achieve an estimated concentration of 1000 $\mu\text{g/mL}$. Dilute this solution with the mobile phase to bring the final concentration into the middle of the calibration range (e.g., 25 $\mu\text{g/mL}$). Filter the final solution through a 0.45 μm syringe filter prior to injection.[8]

D. Data Analysis and Quantification

- Inject the working standard solutions in sequence, from lowest to highest concentration.
- Construct a calibration curve by plotting the peak area of the analyte against its known concentration.
- Perform a linear regression analysis on the calibration curve. The correlation coefficient (r^2) should be ≥ 0.999 .
- Inject the prepared sample solution.
- Determine the concentration of **4-Fluoro-2-methyl-6-nitroaniline** in the sample by comparing its peak area response to the calibration curve.[8]

HPLC Workflow Diagram



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Caption: Workflow for the quantification of **4-Fluoro-2-methyl-6-nitroaniline** by HPLC-UV.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, making it an ideal method for confirming the identity of **4-Fluoro-2-methyl-6-nitroaniline** and for identifying and quantifying volatile impurities.[\[11\]](#)[\[12\]](#) This technique is suitable for thermally stable and volatile compounds.

Principle of Analysis

In GC, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. As components elute from the column, they enter the mass spectrometer, which ionizes them (typically via Electron Ionization - EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). This process generates a unique mass spectrum for each compound, acting as a "chemical fingerprint" for unambiguous identification.[\[12\]](#)[\[13\]](#)

Experimental Protocol: GC-MS

A. Reagents and Materials

- **4-Fluoro-2-methyl-6-nitroaniline** reference standard (>97% purity)
- Methanol or Acetone (GC grade)
- Helium (carrier gas, ultra-high purity)

B. Instrumentation and Conditions

- GC-MS System: A gas chromatograph equipped with an autosampler and coupled to a mass selective detector.
- Analytical Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.[\[13\]](#)

- Injector Temperature: 250 °C[12]
- Injection Mode: Splitless or Split (e.g., 20:1), depending on concentration.
- Oven Temperature Program:
 - Initial Temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase at 15 °C/min to 280 °C.
 - Final Hold: Hold at 280 °C for 5 minutes.[13]
- MS Conditions:
 - Transfer Line Temperature: 280 °C[14]
 - Ion Source Temperature: 230 °C[12]
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[12]
 - Acquisition Mode: Full Scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for enhanced quantification. The characteristic ions for **4-Fluoro-2-methyl-6-nitroaniline** would be determined by injecting a standard.

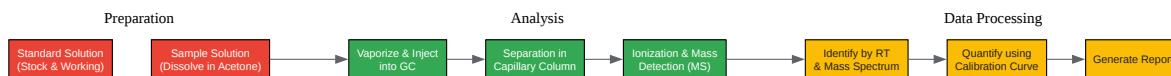
C. Standard and Sample Preparation

- Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetone.[14]
- Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with acetone.
- Sample Preparation: Prepare a sample solution in acetone to achieve a final concentration within the calibration range.

D. Data Analysis and Quantification

- Generate a calibration curve using the working standards, plotting peak area against concentration.
- Confirm the identity of the analyte in the sample by comparing its retention time and mass spectrum to that of the reference standard.
- Quantify the analyte using the calibration curve.

GC-MS Workflow Diagram



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Caption: Workflow for the confirmatory analysis of **4-Fluoro-2-methyl-6-nitroaniline** by GC-MS.

Method Validation Protocol (per ICH Q2(R2) Guidelines)

Any analytical method intended for quality control must be validated to ensure it is fit for its purpose.^{[2][4]} The following parameters should be evaluated for the primary HPLC method. The registration application should include documented evidence that the analytical procedures have been validated and are suitable for the detection and quantitation of impurities or the main component.^[15]

Validation Parameters

- Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by spiking the sample with known impurities and showing that the analyte peak is free from interference.^{[2][3]}

- Linearity: A minimum of 5 concentrations are recommended to establish linearity.[3] The linearity of the method should be demonstrated across the specified range (e.g., 1-100 $\mu\text{g/mL}$). The correlation coefficient (r^2) should be determined.
- Range: The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision.[3]
- Accuracy: Accuracy is determined by analyzing samples with known concentrations (e.g., spiked placebo) and calculating the percentage recovery.[2] This should be assessed at a minimum of three concentration levels covering the specified range.
- Precision:
 - Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval. This is typically assessed by performing at least six replicate measurements of the same sample.
 - Intermediate Precision: Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment.
- Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
- Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The quantitation limit should be no more than the reporting threshold for an impurity.[15]
- Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

Summary of Acceptance Criteria

Validation Parameter	Typical Acceptance Criteria
Linearity (r^2)	≥ 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	Repeatability: $\leq 2.0\%$ Intermediate Precision: $\leq 2.0\%$
Specificity	No interference at the retention time of the analyte.
LOD / LOQ	Signal-to-Noise Ratio of 3:1 (LOD) and 10:1 (LOQ)
Robustness	System suitability parameters (e.g., tailing factor, theoretical plates) remain within acceptable limits.

Note: Acceptance criteria should be predefined and justified based on the method's purpose.[\[2\]](#)

Conclusion

This application note provides two robust and reliable methods for the quantification of **4-Fluoro-2-methyl-6-nitroaniline**. The RP-HPLC-UV method is recommended for routine quality control due to its high precision and ease of use, while the GC-MS method serves as an excellent confirmatory technique, providing unparalleled specificity through mass spectral data. Both protocols, when properly validated according to ICH guidelines, will ensure the generation of accurate and defensible analytical data for researchers and drug development professionals.

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